HA-100

Kinase Selectivity Signal Transduction PKC Inhibition

HA-100 (1-(5-isoquinolinylsulfonyl)piperazine) is a uniquely polypharmacological kinase inhibitor with well-defined IC50 values: PKG (4 μM), PKA (8 μM), PKC (12 μM), and MLCK (240 μM). Unlike selective inhibitors, its broad but distinct inhibition spectrum enables simultaneous modulation of cGMP-, cAMP-, and calcium-dependent pathways, making it indispensable for dissecting smooth muscle contraction, cell proliferation, and signal transduction. It serves as a critical reference compound in SAR studies of isoquinolinesulfonamide derivatives and as a negative control for MLCK-dependent processes. Procure high-purity HA-100 to ensure reproducible, publication-grade results.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
CAS No. 84468-24-6
Cat. No. B1672589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-100
CAS84468-24-6
Synonyms1-(5-isoquinolinesulfonyl)piperazine
C-I-QP
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2
InChIKeyUPTYCYWTFGTCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HA-100 (CAS 84468-24-6) for Research Procurement: A Multi-Target Isoquinolinesulfonamide Protein Kinase Inhibitor


HA-100, chemically defined as 1-(5-isoquinolinylsulfonyl)piperazine (CAS 84468-24-6), is a small-molecule isoquinolinesulfonamide derivative that functions as an ATP-competitive inhibitor of multiple serine/threonine protein kinases [1]. It is primarily characterized by its inhibitory activity against cyclic GMP-dependent protein kinase (PKG), cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK) . As a research tool, HA-100 is employed to dissect cellular signaling pathways involving these kinases, including those regulating smooth muscle contraction, cell proliferation, and signal transduction .

Why HA-100 Cannot Be Replaced by a Generic Kinase Inhibitor in Procurement


Substituting HA-100 with a generic kinase inhibitor without rigorous validation is scientifically unsound due to its unique polypharmacological profile. Unlike highly selective inhibitors, HA-100 exhibits a broad but distinct inhibition spectrum (PKG, PKA, PKC, MLCK) with differential potencies, making it a useful tool for modulating multiple pathways simultaneously or for comparative studies against more selective agents [1]. This specific combination of targets and potency ratios cannot be assumed for other compounds; for instance, the closely related analog H-7 displays a markedly different IC50 profile against these same kinases [2], and the widely used ROCK inhibitor Fasudil (HA-1077) has a distinct primary target and potency . Therefore, experimental outcomes are directly linked to the specific kinase inhibition signature of HA-100, precluding simple interchangeability with other kinase inhibitors [1].

HA-100 (CAS 84468-24-6) Comparative Performance Data for Informed Procurement


Differential Kinase Inhibition Profile: HA-100 vs. H-7

HA-100 demonstrates a distinct kinase inhibition profile compared to the closely related isoquinolinesulfonamide analog H-7. While both compounds inhibit PKG, PKA, PKC, and MLCK, their relative potencies differ significantly, which can lead to divergent experimental outcomes [1]. For instance, HA-100 is approximately 3-fold more potent against PKG than H-7, while H-7 is a more potent inhibitor of MLCK . This quantitative difference highlights why these compounds are not functionally interchangeable in assays where multiple kinases are involved.

Kinase Selectivity Signal Transduction PKC Inhibition

Mechanism of Action: ATP-Competitive Inhibition of PKC and MLCK

HA-100 acts as an ATP-competitive inhibitor, a mechanism verified by its effect on the Michaelis-Menten kinetics of its target kinases [1]. This contrasts with non-competitive or uncompetitive inhibitors, which have different functional consequences in cellular contexts with varying ATP concentrations. The affinity of HA-100 for its targets is quantified by its Ki values, representing the inhibitor's binding affinity for the free enzyme [2].

Enzyme Kinetics Mechanism of Inhibition ATP-Competitive

Selectivity Profile: Negligible Activity Against Certain Off-Target Kinases

While HA-100 is a multi-kinase inhibitor, it demonstrates a clear selectivity window against certain targets. It shows minimal inhibition of the Plasmodium falciparum protein kinase Pfmrk (IC50 > 0.5 mM), indicating a >20-fold selectivity over its primary targets [1]. This contrasts with broader-spectrum inhibitors like Staurosporine, which potently inhibits a much wider range of kinases, including tyrosine kinases, often leading to higher cellular toxicity [2].

Selectivity Profiling Off-Target Effects Kinase Panel

Comparative Vasodilatory Effect: HA-100 vs. Fasudil (HA-1077)

HA-100 and Fasudil (HA-1077) are both isoquinoline derivatives used in cardiovascular research, but their primary mechanisms and potencies for inducing vasodilation differ. HA-100 inhibits PKG with an IC50 of 4 μM, which is a key mediator of nitric oxide-induced vasodilation . In contrast, Fasudil is a more potent inhibitor of Rho-associated kinase (ROCK, IC50 ~ 0.3 μM), a central regulator of vascular smooth muscle contraction [1]. Therefore, while both can induce relaxation, the signaling pathways engaged are distinct, making them complementary rather than interchangeable tools for studying vascular tone.

Vascular Smooth Muscle Vasodilation ROCK Inhibition

Key Research Applications for HA-100 (CAS 84468-24-6) Based on Quantitative Evidence


Dissecting cGMP/PKG-Mediated Vasodilation in Vascular Smooth Muscle

HA-100's potent inhibition of PKG (IC50 4 μM) makes it a valuable tool for studying nitric oxide (NO)- and cGMP-dependent vasorelaxation pathways . In isolated vascular tissue or cell models, HA-100 can be used to block the effects of cGMP-elevating agents, thereby confirming the involvement of PKG. Its distinct profile allows for discrimination from ROCK-mediated contraction when compared to selective ROCK inhibitors like Fasudil .

Probing Multi-Kinase Signaling in Cell Proliferation and Differentiation

The combined inhibition of PKA (IC50 8 μM) and PKC (IC50 12 μM) by HA-100 is useful for studying cellular processes co-regulated by these kinases, such as cell growth, differentiation, and gene expression . Its use has been documented in assays showing increased cloning efficiency of human pluripotent stem cells, where its broad kinase inhibition profile may promote cell survival and self-renewal [1].

Comparative Pharmacology Studies of Isoquinolinesulfonamide Analogs

HA-100 serves as a critical reference compound in structure-activity relationship (SAR) studies of isoquinolinesulfonamide derivatives. Its well-defined IC50 values for PKG, PKA, PKC, and MLCK provide a baseline for evaluating the potency and selectivity shifts of newer analogs, such as H-7 and Fasudil . Researchers can procure HA-100 to benchmark novel compounds in parallel biochemical assays.

Investigating the Role of MLCK in Non-Muscle Cell Contractility

With a relatively weak inhibition of MLCK (IC50 240 μM), HA-100 is frequently used as a negative control or to set a baseline for MLCK-independent effects when compared to more potent MLCK inhibitors . This application is particularly relevant in studies of cell migration, adhesion, and cytoskeletal dynamics, where MLCK plays a pivotal role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for HA-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.